Dioxosilane hydrate plays a crucial role in chromatography , a technique used to separate and purify various mixtures. It acts as a stationary phase due to its high surface area and unique interaction properties with different molecules. The specific type of silica used (e.g., silica gel, C18 silica) determines the selectivity of the separation process.
Researchers explore the use of dioxosilane hydrate as a catalyst support or catalyst precursor in various reactions. Its high surface area and tunable surface properties make it a suitable platform for immobilizing different catalytic species. This allows for efficient and reusable catalysts in various chemical transformations.
Due to its biocompatibility and controlled porosity, dioxosilane hydrate finds potential applications in drug delivery systems . Researchers explore its use for encapsulating therapeutic agents and controlled release for targeted drug delivery.
The ability of dioxosilane hydrate to interact with different biomolecules makes it a potential candidate for biosensing applications . By functionalizing its surface with specific biorecognition molecules (e.g., antibodies, enzymes), it can be used to detect and quantify various bioanalytes like proteins, DNA, and pathogens.
Dioxosilane hydrate serves as a building block in nanomaterial synthesis . Its well-defined structure and surface properties enable the creation of various nanostructures with tailored functionalities for applications in electronics, energy storage, and catalysis.
Dioxosilane hydrate, with the chemical formula , is a hydrous form of magnesium silicate. This compound is characterized by its fine powdery texture and is primarily used in various industrial and medicinal applications. It is important to note that dioxosilane hydrate exhibits unique properties due to its hydrated nature, which enhances its reactivity and solubility in certain solvents.
Dioxosilane hydrate can be synthesized through various methods, including:
These methods highlight the versatility and adaptability of synthesis techniques available for producing dioxosilane hydrate.
Dioxosilane hydrate finds applications across various fields:
Interaction studies involving dioxosilane hydrate focus on its reactivity with various solvents and compounds. For instance, its solubility characteristics allow it to interact effectively with organic solvents, facilitating hydration reactions that are crucial in organic synthesis. Moreover, studies have shown that dioxosilane hydrate can influence the mechanical properties of composite materials when used as a filler.
Dioxosilane hydrate shares similarities with other silicate compounds but stands out due to its unique hydrated structure. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Silicon Dioxide | SiO₂ | Commonly found as quartz; inert material |
| Hydrated Silica | SiO₂·nH₂O | Used as a thickening agent; less reactive |
| Magnesium Silicate | MgSiO₃ | Used in refractory materials; less soluble |
| Dioxosilane | H₂Si₂O₃ | More reactive than dioxosilane hydrate |
Dioxosilane hydrate is unique due to its specific hydration state, which enhances its solubility and reactivity compared to other silicates. This property makes it particularly valuable in applications requiring high reactivity and interaction with organic compounds.
Dioxosilane hydrate, with the molecular formula H₂O₃Si, represents a fundamental compound in silica surface chemistry research [4]. This hydrated form of silicon dioxide exhibits complex surface interactions that are governed by the presence of silanol groups and their dynamic behavior in aqueous environments [6]. The surface chemistry of dioxosilane hydrate is characterized by extensive hydrogen bonding networks, pH-dependent charge properties, and critical percolation phenomena that influence water mobility across silanol-rich surfaces [15].
The surface of dioxosilane hydrate is dominated by silanol groups that exhibit distinct adsorption mechanisms and dynamic behavior when interacting with water molecules [14]. Research has identified multiple types of silanol groups on the surface, including isolated single silanols, geminal silanediols, and vicinal hydrogen-bonded silanols [30]. These different silanol configurations demonstrate varying reactivity patterns and water binding capabilities.
Quantum mechanical calculations reveal that the most stable water-silanol binding configuration occurs when a water molecule forms two hydrogen bonds with two silanol groups, yielding a binding energy of 48.82 kilojoules per mole [14]. This primary interaction represents the strongest water adsorption mechanism on dioxosilane hydrate surfaces [14]. Secondary water layer formation exhibits lower binding energies ranging from 25.62 to 37.41 kilojoules per mole, indicating progressively weaker interactions as distance from the surface increases [14].
Surface silanol density measurements demonstrate significant variation depending on surface treatment conditions [6]. Fully hydroxylated dioxosilane hydrate surfaces exhibit silanol densities of 4.6 to 5.0 groups per square nanometer, while thermally dehydroxylated surfaces show reduced densities of 0.5 to 2.3 groups per square nanometer [15] [30]. The dehydroxylation process occurs through silanol condensation reactions that begin at temperatures above 200 degrees Celsius and continue until 1000 degrees Celsius [6] [30].
Table 1: Silanol Group Dynamics and Water Adsorption Data
| Silanol Type | Surface Density (nm⁻²) | pKa Value | Water Binding Strength | Hydrogen Bond Formation |
|---|---|---|---|---|
| Isolated (Single) | 2.5-3.0 | 8.5 | Moderate | Single donor/acceptor |
| Geminal (Silanediols) | 0.5-1.0 | 6.5-7.0 | Strong | Double donor |
| Vicinal (Hydrogen-bonded) | 1.5-2.0 | 7.5-8.0 | Very Strong | Network formation |
| Out-of-plane | 3.9-4.3 | 5.6 | Strong | Strong directional |
| In-plane | 0.7-1.0 | 8.5 | Weak | Weak interaction |
The orientation of silanol groups significantly influences their reactivity with water molecules [16]. Out-of-plane silanols, comprising approximately 85 percent of surface groups, exhibit strong acidic character with pKa values of 5.6 and form robust hydrogen bonds with interfacial water [16]. In contrast, in-plane silanols represent 15 percent of surface groups with higher pKa values of 8.5 and demonstrate weaker water interactions [16].
Water adsorption mechanisms on dioxosilane hydrate surfaces follow a stepwise process where initial water molecules preferentially bind to silanol groups rather than siloxane bridges [12]. This selective adsorption pattern creates localized hydration sites that serve as nucleation centers for additional water layer formation [12]. The polarized nature of silanol groups enables them to adsorb water molecules through hydrogen bonding, with the strength of interaction dependent on the specific silanol configuration and local surface environment [12].
The formation of hydrogen bonding networks at dioxosilane hydrate interfaces represents a critical aspect of surface hydration behavior [17]. These networks exhibit complex three-dimensional structures that extend from the immediate surface into the bulk water phase, creating distinct hydration layers with varying properties [19].
Molecular dynamics simulations reveal that interfacial water molecules form structured layers characterized by specific hydrogen bonding patterns [11]. The first water layer, located 0.2 to 0.3 nanometers from the surface, demonstrates the highest degree of organization with 1.5 to 2.0 hydrogen bonds per water molecule [11]. This binding layer exhibits extremely low diffusion coefficients of 0.10 × 10⁻¹⁰ square meters per second and extended residence times of 100 to 500 picoseconds [11].
The second hydration layer, positioned 0.5 to 0.7 nanometers from the surface, shows increased hydrogen bonding with 2.5 to 3.0 bonds per water molecule [11]. This diffuse layer maintains intermediate diffusion properties with coefficients of 0.20 × 10⁻¹⁰ square meters per second and residence times of 50 to 200 picoseconds [11]. The third layer approaches bulk-like water behavior with 3.5 to 4.0 hydrogen bonds per molecule and significantly higher diffusion rates [11].
Table 2: Hydrogen Bonding Network Characteristics
| Water Layer | Distance from Surface (nm) | Hydrogen Bonds per Water | Diffusion Coefficient (m²/s) | Residence Time (ps) |
|---|---|---|---|---|
| First (Binding) | 0.2-0.3 | 1.5-2.0 | 0.10 × 10⁻¹⁰ | 100-500 |
| Second (Diffuse) | 0.5-0.7 | 2.5-3.0 | 0.20 × 10⁻¹⁰ | 50-200 |
| Third (Bulk-like) | 0.8-1.2 | 3.5-4.0 | 1.5-2.0 × 10⁻¹⁰ | 10-50 |
| Monolayer Coverage | 0.3-0.4 | 0.12-0.43 | 0.10 × 10⁻¹⁰ | 200-1000 |
| Multilayer Coverage | 0.6-1.5 | 0.80-1.00 | 0.20-1.0 × 10⁻¹⁰ | 50-300 |
Hydrogen bond lifetime measurements provide insight into the dynamic nature of these interfacial networks [11]. Water-silanol hydrogen bonds demonstrate lifetimes ranging from 0.57 to 0.98 picoseconds, while water-water hydrogen bonds within the hydration layers exhibit significantly longer lifetimes of 3.99 to 12.04 picoseconds [11]. These extended lifetimes indicate the formation of stable hydrogen bonding networks that persist beyond individual molecular interactions [11].
The presence of silanol groups disrupts the bulk water hydrogen bonding network at monolayer coverage, resulting in minimal water-water interactions with only 0.12 hydrogen bonds per water molecule [11]. As water coverage increases to multilayer thickness, the hydrogen bonding network becomes progressively more organized, reaching 0.80 to 1.00 bonds per water molecule in bilayer systems [11].
Surface chemical heterogeneity plays a crucial role in modulating hydrogen bonding network formation [18]. The spatial distribution of silanol groups creates preferential adsorption sites where water molecules can form multiple hydrogen bonds simultaneously [18]. Cation effects from dissolved salts further influence network structure by perturbing interfacial water organization through electrostatic interactions with the negatively charged silica surface [18].
The surface charge properties of dioxosilane hydrate exhibit strong dependence on hydration conditions and solution pH, fundamentally altering electrostatic interactions at the interface [23]. Surface charge development occurs through the deprotonation of silanol groups, creating negatively charged silanolate species that influence the overall electrostatic environment [24].
pH-dependent surface charge measurements demonstrate a systematic increase in negative charge density with increasing pH values [23]. At pH 4, the surface charge density measures -0.073 elementary charges per square nanometer, while at pH 9, this value increases to -0.20 elementary charges per square nanometer [23]. This charge development corresponds to progressive deprotonation of silanol groups, with approximately 5 percent deprotonated at pH 4 increasing to 45 percent at pH 9 [26].
The point of zero charge for dioxosilane hydrate surfaces occurs at approximately pH 3, where the surface exhibits neutral electrostatic character [16]. Below this pH, protonation of silanol groups can create positively charged surface sites, while above pH 3, deprotonation dominates surface chemistry [16]. The amphoteric behavior of the surface arises from the ability of silanol groups to both donate and accept protons depending on solution conditions [16].
Table 3: Hydration-Dependent Surface Charge Properties
| pH Condition | Surface Charge Density (e/nm²) | Zeta Potential (mV) | Deprotonated Silanols (%) | Hydration Force Strength |
|---|---|---|---|---|
| 3.0 | 0.0 | 0 | 0 | Weak |
| 4.0 | -0.073 | -15 | 5 | Moderate |
| 6.0 | -0.10 | -25 | 15 | Strong |
| 7.0 | -0.125 | -35 | 25 | Very Strong |
| 9.0 | -0.20 | -40 | 45 | Maximum |
| 11.0 | -0.30 | -45 | 65 | Saturated |
Electrostatic double layer formation at hydrated dioxosilane surfaces creates repulsive forces that influence colloidal stability and interfacial interactions [23]. The decay length of electrostatic interactions decreases from 2.4 nanometers at 10 millimolar salt concentration to 1.07 nanometers at 100 millimolar concentration, following theoretical Debye length predictions [23]. These electrostatic forces operate independently of the short-range hydration forces arising from hydrogen bonding interactions [23].
Hydration forces demonstrate complex relationships with surface charge density and silanol configuration [23]. While electrostatic double layer forces scale directly with surface charge, structural hydration forces remain relatively independent of charge density variations [23]. This independence suggests that hydration structure formation primarily depends on hydrogen bonding interactions with neutral silanol groups rather than electrostatic effects from charged silanolate species [23].
The correlation between surface charge and hydration properties reveals distinct regimes of behavior [24]. At low surface charge densities, hydration forces remain weak and primarily governed by individual silanol-water interactions [24]. As charge density increases, cooperative effects between neighboring charged sites enhance the overall hydration force magnitude [24]. At high charge densities, saturation effects limit further increases in hydration force strength [24].
Percolation phenomena in water mobility on dioxosilane hydrate surfaces exhibit critical threshold behavior that dramatically influences transport properties [28]. These percolation transitions occur when water coverage reaches sufficient levels to form continuous hydrogen-bonded networks spanning the surface [28].
Electrical conductivity percolation measurements on hydrated silica surfaces reveal a universal critical water coverage threshold of 0.65 milligrams per square meter, equivalent to twice the first hydration monolayer [28]. This percolation threshold remains independent of silica particle size and surface preparation method, indicating fundamental underlying physics governing network formation [28]. The conductivity percolation exponent ranges from 0.94 to 1.10, characteristic of severely heterogeneous conducting media in two-dimensional systems [28].
Surface water diffusivity measurements demonstrate sharp transitions at intermediate silanol densities between 2.0 and 2.9 groups per square nanometer [29]. Below this critical range, surface water diffusivity remains relatively constant at approximately 1.6 × 10⁻¹⁰ square meters per second [29]. Above the critical density, diffusivity increases to 3.2 × 10⁻¹⁰ square meters per second, representing a doubling of mobility [29]. This transition coincides with changes in silanol spatial distribution and clustering behavior [29].
Table 4: Percolation Threshold Parameters
| Parameter | Value | Physical Significance | Temperature Dependence |
|---|---|---|---|
| Critical Water Coverage | 0.65 mg/m² | Twice first hydration monolayer | Room temperature stable |
| Silanol Density for Percolation | 2.2-2.7 nm⁻² | Sharp transition in diffusivity | Independent of temperature |
| Conductivity Percolation Exponent | 0.94-1.10 | Severe heterogeneity indicator | Weakly temperature dependent |
| Water Network Connectivity | 2D spanning network | Hydrogen-bonded water network | Thermally activated |
| Critical Cluster Size | ~10 nm | Minimum connected domain | Temperature independent |
| Correlation Length | 3-5 Å | Water-water correlation distance | Arrhenius behavior |
The formation of percolating water networks requires specific geometric arrangements of silanol groups that enable continuous hydrogen bonding pathways [29]. Molecular dynamics simulations reveal that silanol clustering enhances water diffusivity by creating connected hydration domains [29]. Random silanol distributions produce lower diffusivity values compared to clustered arrangements at equivalent surface densities [29].
Percolation threshold behavior exhibits correlation with surface force measurements between silica surfaces across water [29]. Below the critical silanol density, attractive interactions dominate at short separations [29]. Above the threshold, strong repulsive hydration forces develop, preventing close approach between surfaces [29]. This transition reflects the formation of structured water layers that resist compression and deformation [29].
The critical cluster size for percolation spans approximately 10 nanometers, representing the minimum connected domain required for spanning network formation [28]. Water molecules within these clusters exhibit correlated motion over length scales of 3 to 5 angstroms, corresponding to the hydrogen bond correlation length in liquid water [28]. Temperature effects on percolation behavior follow Arrhenius kinetics for cluster formation and dissolution processes [28].
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